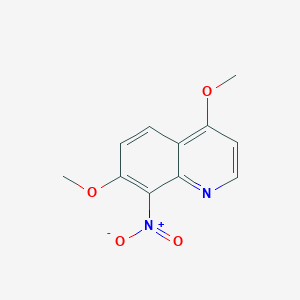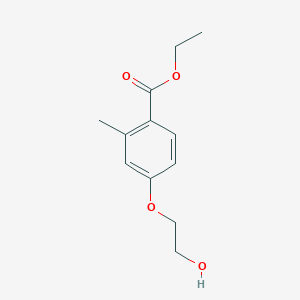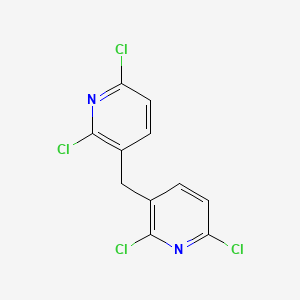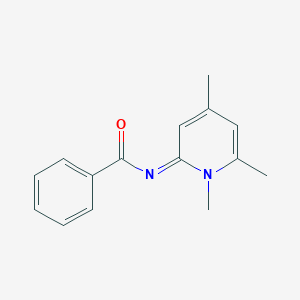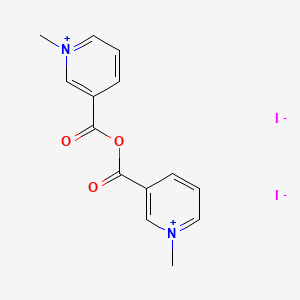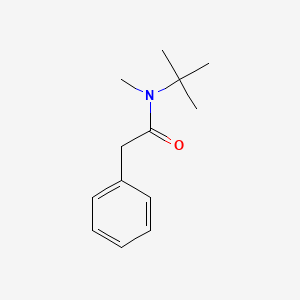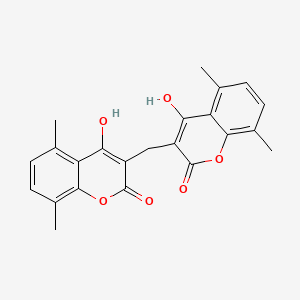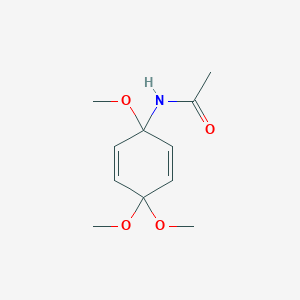![molecular formula C9H15NO4 B14317591 2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate CAS No. 112477-05-1](/img/structure/B14317591.png)
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate is a chemical compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a carbon-carbon double bond at the α,β position . This structural feature imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate typically involves the esterification of 2-hydroxyethyl prop-2-enoate with isopropyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually catalyzed by a base such as triethylamine, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed and purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The α,β-unsaturated ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as a monomer in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in various applications, such as enzyme inhibition and polymer cross-linking.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure but lacks the carbamoyl group.
2-Ethylhexyl acrylate: Similar ester group but with a different alkyl chain.
2-Aminoethyl methacrylate: Contains an amino group instead of the carbamoyl group.
Uniqueness
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate is unique due to the presence of both the carbamoyl and α,β-unsaturated ester groups. This combination imparts distinct chemical reactivity and makes it suitable for specialized applications in various fields.
Propiedades
Número CAS |
112477-05-1 |
|---|---|
Fórmula molecular |
C9H15NO4 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-(propan-2-ylcarbamoyloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C9H15NO4/c1-4-8(11)13-5-6-14-9(12)10-7(2)3/h4,7H,1,5-6H2,2-3H3,(H,10,12) |
Clave InChI |
IXUCQUSGPRFESA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)OCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



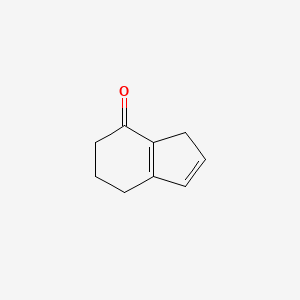
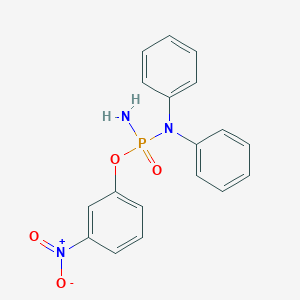
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
